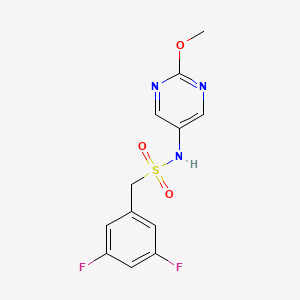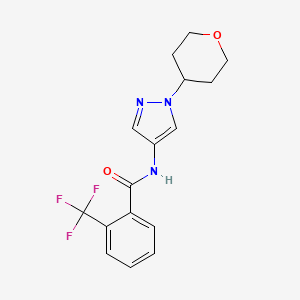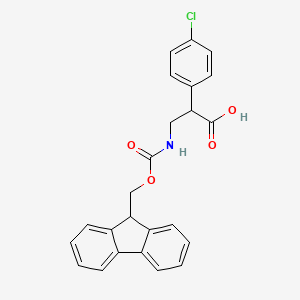
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid, or FLU-CPPA, is a unique chemical compound used in many scientific research applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is composed of a phenylpropanoic acid backbone with a methoxycarbonylamino group and a 4-chlorophenyl group attached to it. FLU-CPPA has a wide range of applications in the fields of organic and pharmaceutical chemistry, and it is used in various biochemical and physiological experiments.
科学研究应用
FLU-CPPA is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a substrate in enzyme-catalyzed reactions, and as a ligand in biochemical studies. It is also used as a fluorescent probe in fluorescence spectroscopy and as a probe in imaging studies. In addition, it is used as a building block for the synthesis of other compounds, such as fluorene derivatives.
作用机制
FLU-CPPA has a unique mechanism of action, which is dependent on its structure. The 4-chlorophenyl group is responsible for binding to the enzyme or substrate, while the methoxycarbonylamino group is responsible for providing the necessary reactivity. The phenylpropanoic acid backbone helps to stabilize the molecule and provides the necessary solubility in aqueous media.
Biochemical and Physiological Effects
FLU-CPPA has a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to be an effective inhibitor of certain receptors, such as the estrogen receptor (ER) and androgen receptor (AR). In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
The advantages of using FLU-CPPA in laboratory experiments include its ease of synthesis, its high solubility in aqueous media, and its ability to bind to various enzymes and receptors. However, there are some limitations to using FLU-CPPA in laboratory experiments. For example, it is a relatively expensive compound and its solubility can be affected by pH and ionic strength. In addition, its reactivity can be affected by the presence of other compounds.
未来方向
The potential future directions for FLU-CPPA research include further exploration of its mechanism of action and its potential as a therapeutic agent. Additionally, further research is needed to explore its potential as a fluorescent probe in fluorescence spectroscopy and imaging studies. Additionally, further research is needed to explore its potential as a building block for the synthesis of other compounds. Finally, research is needed to explore the potential of FLU-CPPA as a drug delivery system.
合成方法
FLU-CPPA can be synthesized through the reaction of 4-chlorophenylpropanoic acid and 9H-fluoren-9-ylmethanol. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a strong acid, such as hydrochloric acid, to form the desired product. The reaction is carried out at room temperature and the product is isolated by filtration.
属性
IUPAC Name |
2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGXZWIGRRRZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

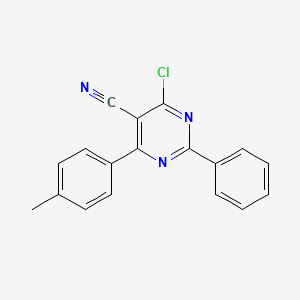


![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)

![2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2854833.png)
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)

![2-Methyl-5-[(4-phenyl-1-piperazinyl)-(3,4,5-trimethoxyphenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2854840.png)
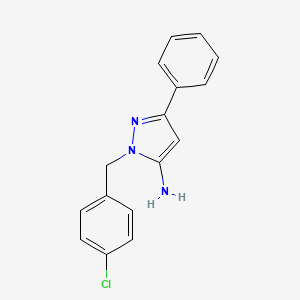
![2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2854843.png)
![3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2854847.png)
